4-(4-(4-Chlorophenyl)-5,6-dihydropyridin-1(2H)-yl)-1-(4-fluorophenyl)butan-1-one hydrochloride 4-(4-(4-Chlorophenyl)-5,6-dihydropyridin-1(2H)-yl)-1-(4-fluorophenyl)butan-1-one hydrochloride Haloperidol 1, 2, 3, 6-tetrahydropyridine belongs to the class of organic compounds known as alkyl-phenylketones. These are aromatic compounds containing a ketone substituted by one alkyl group, and a phenyl group. Haloperidol 1, 2, 3, 6-tetrahydropyridine is considered to be a practically insoluble (in water) and relatively neutral molecule. Haloperidol 1, 2, 3, 6-tetrahydropyridine has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, haloperidol 1, 2, 3, 6-tetrahydropyridine is primarily located in the cytoplasm and membrane (predicted from logP).
Brand Name: Vulcanchem
CAS No.: 52669-92-8
VCID: VC21184525
InChI: InChI=1S/C21H21ClFNO/c22-19-7-3-16(4-8-19)17-11-14-24(15-12-17)13-1-2-21(25)18-5-9-20(23)10-6-18/h3-11H,1-2,12-15H2
SMILES: C1CN(CC=C1C2=CC=C(C=C2)Cl)CCCC(=O)C3=CC=C(C=C3)F
Molecular Formula: C21H21ClFNO
Molecular Weight: 357.8 g/mol

4-(4-(4-Chlorophenyl)-5,6-dihydropyridin-1(2H)-yl)-1-(4-fluorophenyl)butan-1-one hydrochloride

CAS No.: 52669-92-8

Cat. No.: VC21184525

Molecular Formula: C21H21ClFNO

Molecular Weight: 357.8 g/mol

* For research use only. Not for human or veterinary use.

4-(4-(4-Chlorophenyl)-5,6-dihydropyridin-1(2H)-yl)-1-(4-fluorophenyl)butan-1-one hydrochloride - 52669-92-8

Specification

Description Haloperidol 1, 2, 3, 6-tetrahydropyridine belongs to the class of organic compounds known as alkyl-phenylketones. These are aromatic compounds containing a ketone substituted by one alkyl group, and a phenyl group. Haloperidol 1, 2, 3, 6-tetrahydropyridine is considered to be a practically insoluble (in water) and relatively neutral molecule. Haloperidol 1, 2, 3, 6-tetrahydropyridine has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, haloperidol 1, 2, 3, 6-tetrahydropyridine is primarily located in the cytoplasm and membrane (predicted from logP).
CAS No. 52669-92-8
Molecular Formula C21H21ClFNO
Molecular Weight 357.8 g/mol
IUPAC Name 4-[4-(4-chlorophenyl)-3,6-dihydro-2H-pyridin-1-yl]-1-(4-fluorophenyl)butan-1-one
Standard InChI InChI=1S/C21H21ClFNO/c22-19-7-3-16(4-8-19)17-11-14-24(15-12-17)13-1-2-21(25)18-5-9-20(23)10-6-18/h3-11H,1-2,12-15H2
Standard InChI Key ZNOLNAPJKOYTHY-UHFFFAOYSA-N
SMILES C1CN(CC=C1C2=CC=C(C=C2)Cl)CCCC(=O)C3=CC=C(C=C3)F
Canonical SMILES C1CN(CC=C1C2=CC=C(C=C2)Cl)CCCC(=O)C3=CC=C(C=C3)F

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator